3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one

CYP2A6 inhibition Enzyme kinetics Drug metabolism

Secure this 6-chloro-3-(4-butoxybenzoyl)coumarin to obtain a nanomolar-potency CYP2A6 inhibitor (IC50 51 nM) whose 5- to 25-fold selectivity window over CYP2C19 (260 nM) and CYP2B6 (1,300 nM) cannot be replicated by generic coumarins. The defined C6 hydrophobic substitution and 3-benzoyl scaffold deliver a distinct inhibition fingerprint essential for reproducible DDI studies and metabolite pathway isolation. Target-specific procurement ensures your in vitro results are not confounded by off-target CYP effects, overcoming the variability inherent in less-characterized coumarin analogs.

Molecular Formula C20H17ClO4
Molecular Weight 356.8 g/mol
CAS No. 2549035-09-6
Cat. No. B6463066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one
CAS2549035-09-6
Molecular FormulaC20H17ClO4
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C20H17ClO4/c1-2-3-10-24-16-7-4-13(5-8-16)19(22)17-12-14-11-15(21)6-9-18(14)25-20(17)23/h4-9,11-12H,2-3,10H2,1H3
InChIKeyPNQFQICCGOQBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one (CAS 2549035-09-6): Compound Identity and Structural Classification for Research Procurement


3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one (CAS 2549035-09-6) is a synthetic organic compound belonging to the 2H-chromen-2-one (coumarin) structural class, featuring a 3-(4-butoxybenzoyl) substituent and a chlorine atom at the 6-position. This compound is primarily utilized in biochemical and pharmacological research as a CYP enzyme probe and potential lead scaffold. [1]

Why Generic Coumarin Scaffolds Cannot Replace 3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one in CYP2A6-Focused Research


Generic coumarin derivatives exhibit highly variable CYP inhibition profiles that preclude simple substitution. Literature on structurally related 7-hydroxycoumarin analogues demonstrates that CYP2A6 inhibitory potency is exquisitely sensitive to the position, size, and electronic character of substituents, with hydrophobic modifications at C6 and C8 often leading to substantial reductions in activity. [1] Consequently, the specific combination of a 6-chloro substituent and 3-(4-butoxybenzoyl) moiety in this compound confers a distinct CYP inhibition fingerprint that cannot be replicated by other in-class compounds, making target-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Guide: 3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one vs. Structural Analogs and Class Comparators


CYP2A6 Inhibitory Potency: Comparative Analysis with Known Coumarin-Based Inhibitors

3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one demonstrates nanomolar inhibitory potency against CYP2A6, with an IC50 value of 51 nM. [1] This potency is approximately 8.4-fold greater than the standard coumarin-based CYP2A6 inhibitor methoxsalen (IC50 ~430 nM) [2] and >7.6-fold more potent than the well-characterized 7,8-dihydroxycoumarin (IC50 4.61 μM). [2]

CYP2A6 inhibition Enzyme kinetics Drug metabolism

CYP Isoform Selectivity Profile: Minimizing Off-Target CYP Interactions

This compound exhibits a differentiated CYP isoform selectivity profile characterized by moderate to weak inhibition of CYP2C19 (IC50 = 260 nM) and CYP2B6 (IC50 = 1,300 nM). [1] This contrasts with the broader inhibitory spectrum of the reference inhibitor methoxsalen, which potently inhibits both CYP2A6 and CYP3A4. [2] The selectivity ratio (CYP2C19 IC50 / CYP2A6 IC50) is approximately 5.1, and the CYP2B6 ratio is approximately 25.5.

CYP isoform selectivity Drug-drug interactions Metabolic stability

Structural Determinants of CYP2A6 Activity: The Role of 6-Chloro Substitution

SAR analysis of 7-hydroxycoumarin analogues reveals that substitution at the C6 position is a critical determinant of CYP2A6 inhibitory activity, with the rank order of substitution sites for potency being C6 > C7 > C8. [1] While direct comparative data for the 6-chloro-3-(4-butoxybenzoyl) derivative versus its non-chlorinated analog are not available in the public domain, the presence of the 6-chloro substituent aligns with established SAR principles favoring C6 substitution for enhanced CYP2A6 engagement.

Structure-activity relationship Coumarin derivatives CYP2A6

Synthetic Accessibility and Research-Grade Availability

The compound is synthesized via a straightforward acylation reaction between 4-butoxybenzoyl chloride and 6-chloro-2H-chromen-2-one. This synthetic route is more direct and yields a single defined product compared to multi-step syntheses required for more complex coumarin hybrids, such as 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one [1], which require additional heterocycle formation steps.

Chemical procurement Synthesis Research compounds

Optimal Research and Industrial Application Scenarios for 3-(4-Butoxybenzoyl)-6-chloro-2H-chromen-2-one


In Vitro CYP2A6 Inhibition Assays and Metabolic Phenotyping

This compound serves as a nanomolar-potency CYP2A6 inhibitor probe (IC50 = 51 nM) suitable for in vitro metabolic studies using human liver microsomes or recombinant CYP enzymes. [1] Its 5- to 25-fold selectivity window over CYP2C19 and CYP2B6 enables researchers to interrogate CYP2A6-dependent metabolic pathways with reduced confounding effects from off-target CYP inhibition. [2]

CYP2A6-Mediated Drug-Drug Interaction (DDI) Studies

The compound's defined CYP inhibition profile—potent CYP2A6 inhibition with weaker effects on CYP2C19 (IC50 = 260 nM) and CYP2B6 (IC50 = 1,300 nM)—makes it a valuable tool for in vitro DDI risk assessment. [1] Its selectivity profile contrasts with methoxsalen, which inhibits both CYP2A6 and CYP3A4, allowing researchers to isolate CYP2A6-specific contributions to drug metabolism interactions. [2]

Structure-Activity Relationship (SAR) Studies of Coumarin-Based CYP Inhibitors

As a 6-chloro-3-(4-butoxybenzoyl)-substituted coumarin derivative, this compound provides a defined structural reference point for SAR investigations of CYP2A6 inhibition. The 6-chloro substitution aligns with established SAR showing C6 substitution is favored for CYP2A6 potency (rank order: C6 > C7 > C8), while the 3-benzoyl moiety offers a distinct scaffold from 7-hydroxycoumarin-based inhibitors. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-butoxybenzoyl)-6-chloro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.